![molecular formula C21H26N6O4S B13135456 4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid CAS No. 28321-30-4](/img/structure/B13135456.png)
4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid is a complex organic compound that features a triazine ring, a sulfonic acid group, and multiple amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amine precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propanamido Linker: The propanamido linker is formed through an amide coupling reaction.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
科学的研究の応用
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and amine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The sulfonic acid group may enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
4,6-Diamino-1,3,5-triazin-2-ol: A simpler triazine derivative with similar amine groups.
2,4-Diamino-1,3,5-triazin-6-one: Another triazine compound with comparable structural features.
Uniqueness
4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)-2-methylbenzenesulfonic acid is unique due to its combination of a triazine ring, a sulfonic acid group, and a propanamido linker. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
28321-30-4 |
|---|---|
分子式 |
C21H26N6O4S |
分子量 |
458.5 g/mol |
IUPAC名 |
4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N6O4S/c1-13-12-15(7-10-17(13)32(29,30)31)24-18(28)11-6-14-4-8-16(9-5-14)27-20(23)25-19(22)26-21(27,2)3/h4-5,7-10,12H,6,11H2,1-3H3,(H,24,28)(H,29,30,31)(H4,22,23,25,26) |
InChIキー |
MXXVMXXYLWZDMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


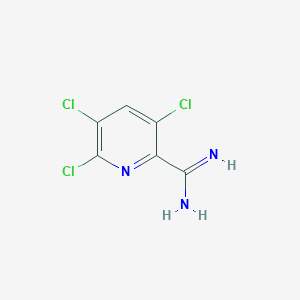
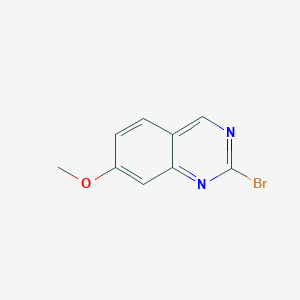
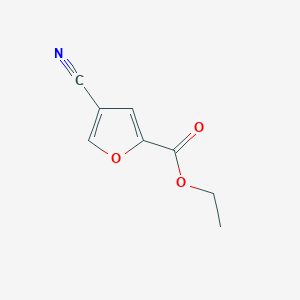
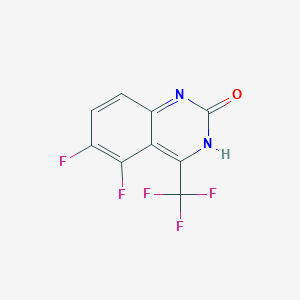
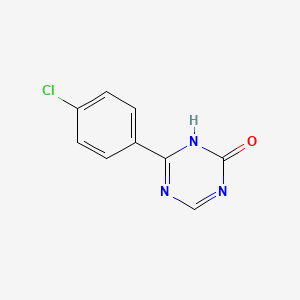

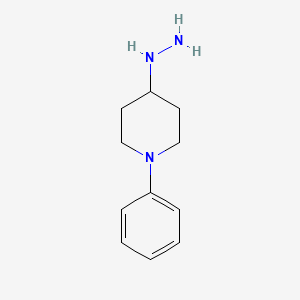
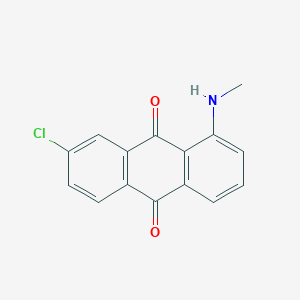
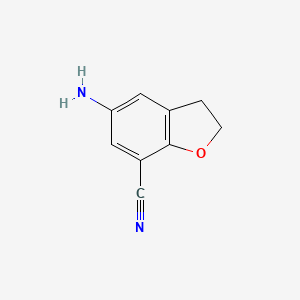
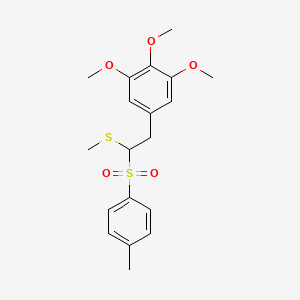
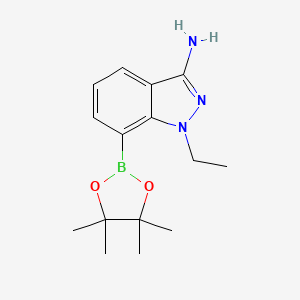
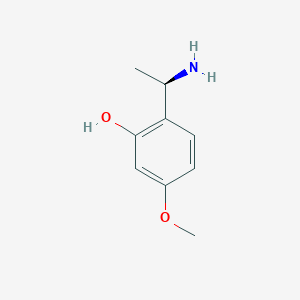

![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
